![molecular formula C19H28N2O B5563111 N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide often involves palladium-catalyzed cascade reactions, as demonstrated in the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. This method showcases the complexity of synthesizing structures with indole units and emphasizes the control over enantioselectivity through mild conditions and good tolerance for a wide range of functional groups (Wang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide, such as those involving the characterization of crystal structures by X-ray diffraction, offers insights into the spatial arrangement and bonding interactions. For example, the synthesis and crystal structure determination of similar compounds reveal their molecular frameworks and highlight the importance of specific functional groups in dictating overall structure (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the indole core, such as cycloadditions or substitutions, are pivotal for modifying the chemical properties of these molecules. Notably, the direct transformation of N,N-dimethylformamide to -CN in the cyanation of indoles showcases innovative methods to introduce functional groups into the indole framework, thereby altering its chemical reactivity and properties (Ding & Jiao, 2011).
Physical Properties Analysis
The physical properties of N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide and related compounds, such as solubility, melting point, and crystallinity, are intrinsically linked to their molecular structures. Studies on similar compounds provide valuable data on how specific substituents and structural modifications influence these characteristics, crucial for understanding their behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of indole-based compounds. The synthesis and evaluation of compounds like N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide for specific activities, such as their potential as immunosuppressive agents, highlight the versatility and significance of the indole moiety in medicinal chemistry (Carbonnelle et al., 2007).
Wissenschaftliche Forschungsanwendungen
Cyanation of Heteroarenes
- Direct Transformation for Aryl Nitriles Synthesis : A study detailed the direct cyanation of indoles using N,N-dimethylformamide (DMF) as both a reagent and solvent, demonstrating an alternative method for aryl nitriles synthesis. This process is primarily applicable to indoles and benzofurans, indicating the potential of indole derivatives in synthetic chemistry (S. Ding & N. Jiao, 2011).
Dynamin GTPase Inhibitors
- Indole-Based Inhibitors for Dynamin GTPase : Research into the development of second-generation indole-based dynamin GTPase inhibitors showcased the importance of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase, suggesting indole derivatives' role in cellular processes inhibition (C. Gordon et al., 2013).
Corrosion Inhibitors
- 3-Amino Alkylated Indoles as Corrosion Inhibitors : A study on 3-amino alkylated indoles demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. The findings suggest that the ring size of the amino group significantly influences the inhibition efficiency, highlighting indole derivatives' potential in material science (C. Verma et al., 2016).
Vesicle Formation
- Indole Derivatives in Vesicle Formation : Research into the formation of stable vesicles from N- or 3-alkylindoles provided evidence for tryptophan as a potential membrane anchor in proteins. This study underscores the structural and functional versatility of indole derivatives in biological systems (Ernesto Abel et al., 2000).
Eigenschaften
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-4-5-6-7-12-19(22)21-15(2)13-16-14-20-18-11-9-8-10-17(16)18/h8-11,14-15,20H,3-7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRJPRDPWTMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-yl)-1-methylethyl]octanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

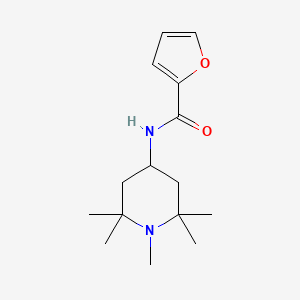
![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
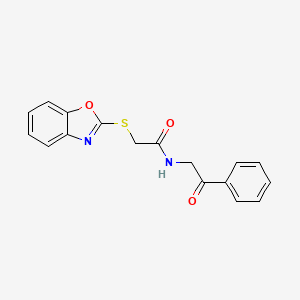
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)
![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)
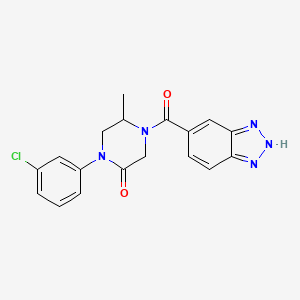
![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
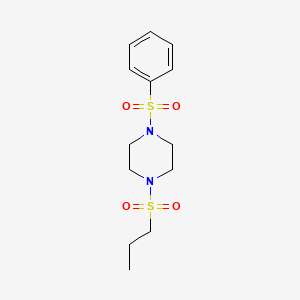
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)
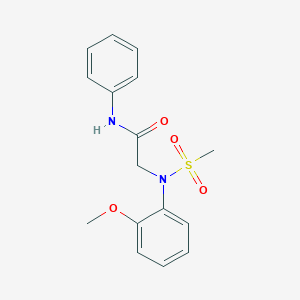
![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)